

Molecular structure of 7-Bromobenzo[d]oxazol-2-amine

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Compound of Interest

Compound Name: 7-Bromobenzo[d]oxazol-2-amine

Cat. No.: B592044

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An In-Depth Technical Guide to the Molecular Structure of **7-Bromobenzo[d]oxazol-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.^[1] Its rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. **7-Bromobenzo[d]oxazol-2-amine**, a specific derivative of this core, represents a versatile building block for chemical library synthesis and drug discovery. The strategic placement of a bromine atom at the 7-position provides a reactive handle for diversification through modern cross-coupling methodologies, while the 2-amino group offers a site for further functionalization. This guide provides an in-depth analysis of its molecular structure, a robust synthesis protocol, and an exploration of its potential in pharmaceutical research.

Molecular Structure and Physicochemical Properties

7-Bromobenzo[d]oxazol-2-amine is a heterocyclic aromatic compound composed of a benzene ring fused to an oxazole ring. The key structural features include an exocyclic amine group at the C2 position and a bromine substituent at the C7 position of the benzene ring.

Property	Value	Source
IUPAC Name	7-bromo-1,3-benzoxazol-2-amine	[2]
CAS Number	1211527-07-9	[2]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[2]
Molecular Weight	213.03 g/mol	[3]
Canonical SMILES	NC1=NC2=CC=CC(Br)=C2O1	[3]
InChI Key	QVSLAPQMRBWVBL-UHFFFAOYSA-N	[2]
Physical Form	Solid	[2]
Storage	Keep in dark place, sealed in dry, 2-8°C	[2]

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C2 [label="C", pos="-1.2,0!"];
N3 [label="N", pos="-0.6,-1.2!"];
C3a [label="C", pos="0.6,-0.6!"];
C4 [label="C", pos="2.4,-1.2!"];
C5 [label="C", pos="3.0,0!"];
C6 [label="C", pos="2.4,1.2!"];
C7 [label="C", pos="1.2,1.8!"];
C7a [label="C", pos="0.6,0.6!"];
O [label="O", pos="-0.6,1.8!"];
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C2_label [label="2", pos="-1.5,0.3", fontsize=10, fontcolor="#EA4335"];
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C4_label [label="4", pos="2.7,-1.5", fontsize=10, fontcolor="#EA4335"];
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C6_label [label="6", pos="2.7,1.5", fontsize=10, fontcolor="#EA4335"];
C7_label [label="7", pos="1.2,2.1", fontsize=10, fontcolor="#EA4335"];
C7a_label [label="7a", pos="0.9,0.9", fontsize=10, fontcolor="#EA4335"];

// Bonds
C2 -- N1;
N1 -- C7a;
C7a -- O;
O -- C2;
C2 -- N3;
C3a -- N3;
C3a -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C7a;
C7a -- C3a;
C7 -- Br;
C2 -- NH2 [style=dashed];
}
```

Caption: Molecular structure of **7-Bromobenzo[d]oxazol-2-amine** with IUPAC numbering.

Spectroscopic Characterization

While full experimental spectra are not publicly available, they can be reliably predicted based on the known structure and data from analogous compounds.^{[4][5]} Commercial suppliers confirm that characterization data (NMR, MS, IR) for this compound exists.^{[3][4]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The amine protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum should display seven signals for the seven carbon atoms of the benzoxazole core. The carbon attached to the bromine (C7) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amino group (C2) will appear significantly downfield.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~7.4-7.6	Aromatic (C4-H, C5-H, C6-H)
~7.2 (br s)	Amine (-NH ₂)

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~165	C2 (Amine-substituted)
~140-150	C3a, C7a (Bridgehead)
~110-130	C4, C5, C6 (Aromatic)
~105	C7 (Bromo-substituted)

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode
3300-3450	N-H stretching (amine)
1640-1680	C=N stretching (oxazole ring)
1500-1600	C=C stretching (aromatic ring)
1200-1250	C-O stretching (oxazole ring)
550-650	C-Br stretching

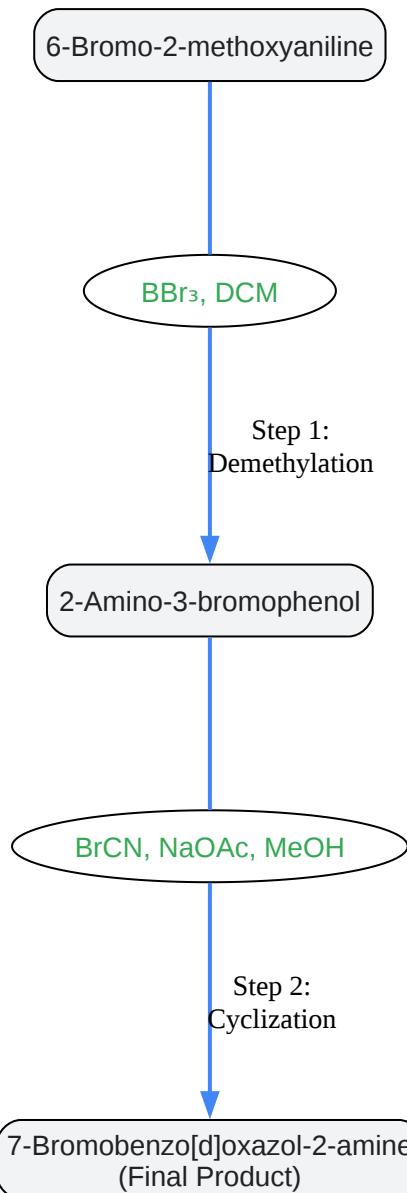
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For **7-Bromobenzo[d]oxazol-2-amine**, the presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak.

- Expected M^+ Peak: A doublet of peaks at m/z 212 and 214 of nearly equal intensity (approximately 1:1 ratio), corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).
- High-Resolution MS (HRMS): Calculated for $[\text{C}_7\text{H}_5\text{BrN}_2\text{O}]^+$: 211.9636; Found: 211.96xx.

Synthesis Protocol

The synthesis of **7-Bromobenzo[d]oxazol-2-amine** is most effectively achieved via a two-step process: the synthesis of the key precursor, 2-Amino-3-bromophenol, followed by a cyclization reaction to form the benzoxazole ring.



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Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of 2-Amino-3-bromophenol

This protocol is adapted from established demethylation procedures.^[6] The causality behind this step is the use of boron tribromide (BBr_3), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.

Materials:

- 6-bromo-2-methoxyaniline
- Boron tribromide (1.0 M solution in dichloromethane)
- Dichloromethane (DCM), anhydrous
- Methanol
- Ice bath

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-2-methoxyaniline (1.0 eq) in anhydrous DCM.
- Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a 1.0 M solution of boron tribromide in DCM (2.0 eq) dropwise via syringe.
- Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Carefully quench the reaction by slowly adding methanol at 0°C.
- Purification: Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, 2-amino-3-bromophenol, which can be used in the next step, often without further purification.

Step 2: Cyclization to 7-Bromobenzo[d]oxazol-2-amine

This step involves the reaction of the ortho-aminophenol with cyanogen bromide. The nucleophilic amino group attacks the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization by the adjacent hydroxyl group to form the stable benzoxazole ring.

Materials:

- 2-Amino-3-bromophenol (from Step 1)
- Cyanogen bromide (BrCN)
- Sodium acetate
- Methanol
- Water

Procedure:

- Reaction Setup: Dissolve 2-Amino-3-bromophenol (1.0 eq) in methanol in a round-bottom flask.
- Reagent Addition: Add a solution of cyanogen bromide (1.1 eq) in methanol to the flask. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- Reaction Execution: Add sodium acetate (1.5 eq) to the mixture and stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the crude product.
- Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **7-Bromobenzo[d]oxazol-2-amine**.

Reactivity and Applications in Drug Discovery

7-Bromobenzo[d]oxazol-2-amine is a valuable scaffold for generating molecular diversity. Its utility is analogous to that of similarly substituted heterocyclic systems, such as 4,7-dibromobenzo[d]thiazol-2-amine, which are widely used in medicinal chemistry.^[7]

- Palladium-Catalyzed Cross-Coupling: The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings.^[7] This allows for the facile introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic Structure-Activity Relationship (SAR) studies.
- N-Functionalization: The 2-amino group can be readily acylated, alkylated, or used in reductive amination reactions.^[8] This provides another vector for modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential.

The benzoxazole core itself is found in compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.^[9] By using **7-Bromobenzo[d]oxazol-2-amine** as a starting material, researchers can rapidly synthesize libraries of novel compounds for screening against various biological targets.

Conclusion

7-Bromobenzo[d]oxazol-2-amine is a well-characterized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its defined molecular structure, predictable spectroscopic signature, and accessible synthesis make it an attractive tool for researchers. The dual points of reactivity—the C7-bromine for cross-coupling and the C2-amine for N-functionalization—provide the strategic handles necessary to explore a vast chemical space in the rational design of novel, high-value molecules.

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